molecular formula C16H14INO3 B312370 Ethyl 2-[(2-iodobenzoyl)amino]benzoate

Ethyl 2-[(2-iodobenzoyl)amino]benzoate

Cat. No.: B312370
M. Wt: 395.19 g/mol
InChI Key: UCLFTVJOANMDQV-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-iodobenzoyl)amino]benzoate is an aromatic ester derivative characterized by a benzamide core substituted with an iodine atom at the 2-position of the benzoyl group and an ethyl ester moiety. Its molecular formula is C₁₆H₁₄INO₃, with an average molecular mass of 395.20 g/mol (estimated from analogs in and ). The compound’s structure is closely related to halogenated benzamides, which are frequently explored as intermediates in drug synthesis and crystallography studies .

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

ethyl 2-[(2-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)12-8-4-6-10-14(12)18-15(19)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

UCLFTVJOANMDQV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Ethyl 2-[(2-bromobenzoyl)amino]benzoate
  • Molecular Formula: C₁₆H₁₄BrNO₃
  • Average Mass : 348.20 g/mol
  • Key Differences :
    • The bromine atom (Br) replaces iodine (I), reducing molecular weight and altering polarizability.
    • Bromine’s lower atomic radius may enhance solubility in organic solvents compared to iodine.
    • Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is higher due to Br’s superior leaving-group ability relative to I in certain contexts .
Ethyl 2-(2-iodobenzoyl)benzoate
  • CAS Number : 890098-33-6
  • Structure: Lacks the amino linker present in the target compound, directly bonding the benzoyl group to the benzoate ester.

Functional Group Variants

Ethyl 2-[(2-cyanoacetyl)amino]benzoate
  • CAS Number : 904597-52-0
  • Key Features: Substitution of the iodobenzoyl group with a cyanoacetyl moiety (–CO–C≡N). The electron-withdrawing cyano group enhances acidity of adjacent protons, facilitating nucleophilic reactions. Applications: Widely used as a pharmaceutical intermediate for synthesizing heterocycles (e.g., triazoles) and bioactive molecules .
Ethyl 2-(1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamido)benzoate
  • CAS Number : 304872-76-2
  • Structure: Incorporates a quinoline ring system, introducing π-π stacking interactions and extended conjugation.
  • This structural complexity also raises the melting point compared to simpler benzamide derivatives .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Average Mass (g/mol) Key Substituent Notable Properties
Ethyl 2-[(2-iodobenzoyl)amino]benzoate C₁₆H₁₄INO₃ 395.20 Iodine, amino linker High molecular weight, potential for radiolabeling
Ethyl 2-[(2-bromobenzoyl)amino]benzoate C₁₆H₁₄BrNO₃ 348.20 Bromine Enhanced cross-coupling reactivity
Ethyl 2-[(2-cyanoacetyl)amino]benzoate C₁₂H₁₂N₂O₃ 232.24 Cyanoacetyl Acidic protons, versatile synthetic intermediate
Quinoline-derived analog C₂₁H₂₁N₂O₅ 381.41 Quinoline Rigid structure, enzyme inhibition potential

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